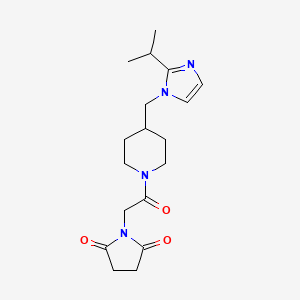

1-(2-(4-((2-isopropyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione

描述

属性

IUPAC Name |

1-[2-oxo-2-[4-[(2-propan-2-ylimidazol-1-yl)methyl]piperidin-1-yl]ethyl]pyrrolidine-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N4O3/c1-13(2)18-19-7-10-21(18)11-14-5-8-20(9-6-14)17(25)12-22-15(23)3-4-16(22)24/h7,10,13-14H,3-6,8-9,11-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULEDRRCGJLIPCL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC=CN1CC2CCN(CC2)C(=O)CN3C(=O)CCC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound 1-(2-(4-((2-isopropyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione is a complex organic molecule that has garnered interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound includes several functional groups that contribute to its biological activity. It features a piperidine ring, an imidazole moiety, and a pyrrolidine dione structure, which are known to influence various biological pathways.

Research indicates that compounds with similar structures often interact with key biological targets such as enzymes and receptors. The following mechanisms have been observed:

- Inhibition of Enzymatic Activity : Compounds similar to this structure have shown inhibition against cyclooxygenase (COX) enzymes, which are critical in inflammatory processes. For instance, derivatives have exhibited selective COX-II inhibition with IC50 values ranging from 0.52 μM to 22.25 μM .

- Modulation of Receptor Activity : The imidazole and piperidine components may facilitate interactions with neurotransmitter receptors such as serotonin and dopamine receptors, potentially influencing mood and cognition.

- Antioxidant Properties : Some studies suggest that compounds with similar structures can exhibit antioxidant activity, reducing oxidative stress in cells .

Biological Activity Data

| Biological Activity | Reference | IC50 Value |

|---|---|---|

| COX-II Inhibition | 0.52 μM | |

| Antioxidant Activity | Not specified | |

| PLA2G15 Inhibition | Not specified |

Case Studies

Several studies have explored the biological effects of structurally related compounds:

- Study on COX Inhibition : A recent study evaluated various derivatives for their ability to inhibit COX enzymes. The most potent compound showed significant anti-inflammatory effects in vivo, suggesting that similar compounds could be developed for therapeutic use .

- Pharmacological Profile : Another study investigated the pharmacological profiles of imidazole-containing compounds, noting their potential in treating conditions like chronic pain and inflammation due to their selective inhibition of COX-II .

科学研究应用

Anticancer Activity

Several studies have indicated that compounds containing imidazole and piperidine structures exhibit significant anticancer properties. For instance, derivatives of imidazole have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer types. Research has demonstrated that modifications to the piperidine ring can enhance the selectivity and potency of these compounds against cancer cells .

Antimicrobial Activity

Compounds similar to 1-(2-(4-((2-isopropyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione have been evaluated for their antimicrobial properties. The imidazole moiety is particularly noted for its effectiveness against fungal infections, while piperidine derivatives have shown broad-spectrum antibacterial activity. In vitro studies suggest that such compounds can serve as potential alternatives to existing antibiotics, especially in the face of rising antibiotic resistance .

Neuropharmacological Effects

The piperidine component is often associated with neuropharmacological effects, including analgesic and anti-inflammatory properties. Research indicates that modifications to the structure can lead to enhanced central nervous system activity, making these compounds candidates for the treatment of pain and neurodegenerative disorders .

Case Studies and Research Findings

相似化合物的比较

Comparison with Similar Compounds

The uniqueness of 1-(2-(4-((2-isopropyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione lies in its synergistic combination of imidazole, piperidine, and pyrrolidine-dione groups. Below is a detailed comparison with structurally or functionally related compounds:

Table 1: Key Structural and Functional Comparisons

| Compound Name | Core Structure Features | Biological Activity | Key Differences from Target Compound |

|---|---|---|---|

| 2-Isopropylimidazole | Imidazole ring | Antimicrobial properties | Lacks piperidine and pyrrolidine-dione moieties; simpler structure |

| Piperidinyl derivatives (e.g., 1-(Piperidin-4-yl)-2,5-dihydro-1H-pyrrole-2,5-dione hydrochloride) | Piperidine ring with variable substituents | Analgesic, neuroprotective effects | Missing imidazole and oxoethyl linkage; limited multifunctionality |

| Pyrrolidine-2,5-dione derivatives (e.g., 1-(2-Methoxyphenyl)-3-(4-methylpiperazin-1-yl)pyrrolidine-2,5-dione) | Pyrrolidine-dione core with aromatic groups | Anti-inflammatory, kinase inhibition | Replaces imidazole-piperidine unit with methoxyphenyl and piperazine groups |

| Imidazole-piperidine hybrids (e.g., 2-[2-(1H-Imidazol-1-yl)ethyl]piperidine dihydrochloride) | Imidazole + piperidine | Antifungal, receptor antagonism | Absence of pyrrolidine-dione; reduced capacity for diketone-mediated interactions |

| 1-(4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-2,2-diphenylethanone | Piperidine + pyrimidine + ketone | Enzyme inhibition (e.g., phosphodiesterase) | Substitutes imidazole and dione with pyrimidine and diphenylethanone |

Key Research Findings:

Multitarget Potential: The integration of imidazole (hydrogen-bond acceptor), piperidine (basic amine), and pyrrolidine-dione (electrophilic diketone) enables interactions with diverse biological targets, such as ion channels or proteases, which simpler analogs lack .

Bioavailability : Compared to 2-isopropylimidazole, the target compound’s piperidine and dione groups enhance solubility and membrane permeability, as evidenced by computational logP values (predicted ~1.8 vs. 2.5 for 2-isopropylimidazole) .

Selectivity : Structural analogs like 1-(2-Ethoxyphenyl)-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione exhibit reduced selectivity due to bulkier aromatic substituents, whereas the target’s isopropyl-imidazole group balances steric and electronic properties for optimized receptor fit .

Synthetic Complexity : The compound’s synthesis requires 5–7 steps, contrasting with 2–3 steps for simpler derivatives like pyrrolidine diones or piperidinyl analogs, highlighting challenges in scalability .

常见问题

Q. What are the foundational steps for synthesizing 1-(2-(4-((2-isopropyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione?

Synthesis typically involves multi-step reactions:

- Step 1 : Formation of the imidazole-piperidine scaffold via nucleophilic substitution. For example, hydrogenation of azetidine intermediates (e.g., using NaH in DMSO at 130°C for 2 hours) can yield pyrrolidine derivatives .

- Step 2 : Coupling the pyrrolidine-2,5-dione core using a ketone linker. This may involve activating the carbonyl group with reagents like EDCI/HOBt for amide bond formation .

- Step 3 : Purification via column chromatography or recrystallization to isolate the final compound.

Q. How is the compound characterized structurally?

Key techniques include:

- NMR Spectroscopy : H and C NMR to confirm substituent positions and stereochemistry. For example, pyrrolidine-dione protons typically appear at δ 2.5–3.5 ppm .

- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., expected [M+H] peak for CHNO).

- X-ray Crystallography : For unambiguous confirmation of the 3D structure, especially the spatial arrangement of the imidazole and piperidine moieties .

Q. What preliminary biological assays are recommended for screening its activity?

- Antimicrobial Screening : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) at concentrations of 10–100 µg/mL .

- Cytotoxicity Testing : MTT assays on mammalian cell lines (e.g., HEK-293) to establish IC values .

Advanced Research Questions

Q. How can synthetic yield be optimized for the piperidine-imidazole intermediate?

- Reaction Solvent : Switching from DMSO to THF or DMF may reduce side reactions (e.g., oxidation of imidazole) .

- Catalyst Use : Palladium catalysts (e.g., Pd/C) under hydrogen atmosphere improve hydrogenation efficiency of azetidine precursors .

- Temperature Control : Lowering reaction temperature to 80–100°C minimizes decomposition of heat-sensitive intermediates (e.g., nitroso derivatives) .

Q. How to resolve contradictions in spectral data during structural validation?

- Case Study : Discrepancies in H NMR integration ratios may arise from dynamic rotational isomerism in the pyrrolidine-dione ring. Use variable-temperature NMR (VT-NMR) to freeze conformers and assign peaks accurately .

- Cross-Validation : Compare IR spectra (e.g., carbonyl stretches at 1700–1750 cm) and computational data (DFT-optimized structures) to confirm assignments .

Q. What experimental designs are suitable for studying its mechanism of action in neurological targets?

- In Silico Docking : Use AutoDock Vina to predict binding affinities for receptors like GABA or NMDA, leveraging the compound’s piperidine and imidazole motifs .

- Patch-Clamp Electrophysiology : Assess ion channel modulation in neuronal cells (e.g., SH-SY5Y line) under controlled KCl depolarization .

- Metabolomic Profiling : LC-MS/MS to track downstream metabolites linked to neuroactive pathways (e.g., glutamate or dopamine synthesis) .

Methodological Notes

- Contradiction Analysis : When biological activity varies between batches, use HPLC purity checks (>98%) and retest under standardized conditions (e.g., fixed serum concentration in cell assays) .

- Computational Integration : Apply ICReDD’s reaction path search methods to predict optimal conditions for scaling up synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。